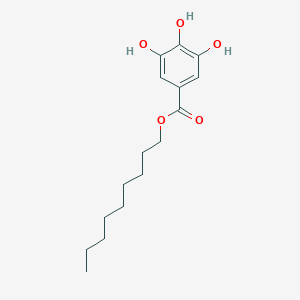

Nonyl 3,4,5-trihydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

nonyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNJEADFLJNDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145942 | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-11-2 | |

| Record name | Nonyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nonyl 3,4,5 Trihydroxybenzoate and Its Analogues

Esterification Strategies

Esterification is the primary method for synthesizing Nonyl 3,4,5-trihydroxybenzoate (B8703473). This involves the reaction of gallic acid with nonyl alcohol. The main approaches to this conversion are direct chemical esterification and enzyme-catalyzed synthesis.

Direct Esterification Protocols

Direct esterification, often following the principles of Fischer esterification, is a common method for producing alkyl gallates. This typically involves reacting gallic acid with the corresponding alcohol in the presence of an acid catalyst. mdpi.com

One general procedure involves mixing gallic acid with an excess of the alkyl alcohol, which can also serve as the solvent. A strong acid, such as sulfuric acid (H₂SO₄), is added as a catalyst. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography. Upon completion, the excess alcohol is removed under reduced pressure, and the crude product is purified. mdpi.com

For higher alkyl gallates, such as those with alkyl chains of seven or more carbons, direct esterification can be challenging. However, it has been found that the reaction can be successfully carried out using an inert, non-polar solvent that forms an azeotrope with water, in the presence of an esterifying catalyst. This allows for the removal of water as it is formed, driving the reaction towards the ester product. google.com

Another approach involves the use of galloyl chloride, which can be reacted with the desired alcohol to form the corresponding ester. This method has been used for the preparation of esters of gallic acid with higher primary alcohols. tno.nlresearchgate.net

| Reactants | Catalyst | Solvent | Key Conditions | Yield |

| Gallic acid, Alkyl alcohol | Sulfuric acid | Solvent-free (alcohol as solvent) | Reflux, 3-7 hours | 50-90% mdpi.com |

| Gallic acid, Higher alkyl alcohol (>C6) | Acid-esterifying catalyst | Inert, non-polar azeotropic solvent | Azeotropic distillation of water | Not specified google.com |

| Galloyl chloride, Higher primary alcohol | Not applicable | Not specified | Not specified | Not specified tno.nlresearchgate.net |

Enzyme-Catalyzed Synthesis Approaches

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder reaction conditions and with higher specificity, which can reduce the formation of byproducts. Lipases and tannases are the primary enzymes used for the synthesis of gallic acid esters.

Tannase-Catalyzed Synthesis: Immobilized tannase (B8822749) has been effectively used to synthesize gallic acid esters. The enzyme is incubated with gallic acid and an alkyl alcohol. This method has been shown to be particularly effective for producing propyl gallate, with yields exceeding 60%. google.com The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily removed from the reaction mixture. The reaction can be carried out over a temperature range of 4 to 45°C. google.com

Lipase-Catalyzed Synthesis: Lipases are another class of enzymes that can catalyze the esterification of gallic acid. For instance, lipase (B570770) B from Candida antarctica has been used for the synthesis of aroma esters through direct esterification in a solvent-free system. rsc.org The modification of phenolic compounds, such as dihydrocaffeic acid, through lipase-catalyzed esterification has been shown to increase their lipophilicity. mdpi.com A commercial lipase, Lipolase 100L, has been immobilized on magnetic nanoparticles and used for the synthesis of n-propyl gallate. scispace.comjksus.org

| Enzyme | Reactants | Key Conditions | Conversion/Yield |

| Immobilized Tannase | Gallic acid, Propanol (B110389) | Room temperature, 18 hours | >60% for propyl gallate google.com |

| Immobilized Staphylococcus xylosus lipase | Gallic acid, 1-Propanol | 52°C, 400 IU lipase, molar ratio 160 | 90% ±3.5 researchgate.netuliege.be |

| Lipase B from Candida antarctica | Carboxylic acids, Aromatic alcohols | Solvent-free, vacuum | Significant increase in yield (e.g., 49.4% to 94.3% for cinnamyl butyrate) rsc.org |

| Lipolase 100L on magnetic nanoparticles | Gallic acid, n-Propanol | 55°C, 14 hours, DMSO | ~81.4% conversion for n-propyl gallate scispace.com |

Green Chemistry Principles in Nonyl 3,4,5-trihydroxybenzoate Production

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the production process. Key strategies include the use of enzymatic catalysts, solvent-free reaction conditions, and the use of reusable catalysts.

Enzymatic synthesis, as detailed in the previous section, is a cornerstone of green chemistry in this context. Enzymes operate under mild conditions, are biodegradable, and often exhibit high selectivity, which minimizes the need for protecting groups and reduces waste. google.commdpi.comnih.gov

Solvent-free reactions, where one of the reactants also acts as the solvent, are another important green chemistry approach. mdpi.comnih.gov This eliminates the need for potentially hazardous organic solvents, simplifying the work-up procedure and reducing waste. nih.gov The direct esterification of gallic acid with an excess of the alcohol is an example of this approach. mdpi.com The synthesis of a diester from gallic acid and polyethylene (B3416737) glycol has been reported in a solvent-free, solid-solid reaction with yields up to 90%. nih.gov

The use of heterogeneous and reusable catalysts, such as immobilized enzymes or solid acid catalysts like potassium hydrogen sulfate (B86663) (KHSO₄), aligns with green chemistry principles. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, reaction time, molar ratio of reactants, and catalyst loading.

In the synthesis of propyl gallate using potassium hydrogen sulfate as a catalyst, a systematic optimization of reaction conditions was performed. mdpi.com It was found that a temperature of 100°C, a reaction time of 13-14 hours, a propanol to gallic acid molar ratio of 12.0:1, and a KHSO₄ to gallic acid molar ratio of 0.4:1 provided the highest product yield of 80.2%. mdpi.com

For the enzymatic synthesis of propyl gallate using an immobilized lipase from Staphylococcus xylosus, response surface methodology was employed to optimize the reaction conditions. The maximum conversion yield of 90% was achieved at a temperature of 52°C, with 400 IU of the immobilized enzyme, and a propanol to gallic acid molar ratio of 160. researchgate.netuliege.be

In the synthesis of octyl gallate, the molar ratio of gallic acid to octyl alcohol was found to influence the yield. Generally, a lower molar equivalent of the alcohol resulted in a higher yield of the ester. However, a very low ratio could significantly increase the reaction time. google.com The reaction temperature is also a critical factor, with a range of 100°C to 180°C being typical for this type of reaction. google.com

| Compound | Method | Optimized Parameter | Optimal Value | Result |

| Propyl gallate | Direct esterification with KHSO₄ | Temperature | 100°C | 80.2% yield mdpi.com |

| Propyl gallate | Direct esterification with KHSO₄ | Reaction Time | 13-14 hours | 80.2% yield mdpi.com |

| Propyl gallate | Direct esterification with KHSO₄ | Molar Ratio (Propanol:Gallic Acid) | 12.0:1 | 80.2% yield mdpi.com |

| Propyl gallate | Direct esterification with KHSO₄ | Catalyst Ratio (KHSO₄:Gallic Acid) | 0.4:1 | 80.2% yield mdpi.com |

| Propyl gallate | Immobilized S. xylosus lipase | Temperature | 52°C | 90% conversion researchgate.netuliege.be |

| Propyl gallate | Immobilized S. xylosus lipase | Enzyme Amount | 400 IU | 90% conversion researchgate.netuliege.be |

| Propyl gallate | Immobilized S. xylosus lipase | Molar Ratio (Propanol:Gallic Acid) | 160 | 90% conversion researchgate.netuliege.be |

| Octyl gallate | Direct esterification | Molar Ratio (Gallic Acid:Octyl Alcohol) | 1:3 | High yield (lower alcohol equivalent is better) google.com |

Advanced Analytical Characterization and Quantification of Nonyl 3,4,5 Trihydroxybenzoate

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental in unequivocally determining the molecular structure of Nonyl 3,4,5-trihydroxybenzoate (B8703473). These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For Nonyl 3,4,5-trihydroxybenzoate, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals corresponding to the different types of protons in the molecule. The aromatic region would display a singlet for the two equivalent protons on the gallate ring. The nonyl alkyl chain would exhibit a series of signals, including a triplet for the terminal methyl group, multiplets for the methylene groups, and a distinct triplet for the methylene group attached to the ester oxygen, shifted downfield due to the oxygen's deshielding effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with and without hydroxyl groups), and the individual carbons of the nonyl chain.

Illustrative NMR Data for this compound

| Assignment | Expected ¹H NMR Signal (Multiplicity) | Expected ¹³C NMR Signal |

|---|---|---|

| Aromatic CH | Singlet | ~110 ppm |

| C-O (Aromatic) | - | ~145 ppm |

| C-OH (Aromatic) | - | ~138 ppm |

| C=O (Ester) | - | ~167 ppm |

| -O-CH₂- | Triplet | ~65 ppm |

| Alkyl Chain (-CH₂-)n | Multiplets | ~22-32 ppm |

| Terminal -CH₃ | Triplet | ~14 ppm |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to gain structural insights through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) would be utilized.

The mass spectrum would show a prominent peak for the molecular ion ([M-H]⁻ in negative ion mode). Tandem MS (MS/MS) experiments would induce fragmentation, providing valuable structural information. Gallate esters are known to exhibit characteristic fragmentation patterns. nih.gov A primary fragmentation pathway involves the cleavage of the ester bond, resulting in the loss of the nonyl side chain and the formation of a deprotonated gallic acid ion. nih.gov

Expected Mass Spectrometry Fragmentation for this compound

| m/z (Negative Ion Mode) | Proposed Fragment Identity |

|---|---|

| 295.15 | [M-H]⁻ (Deprotonated molecular ion) |

| 169.01 | [Gallic Acid - H]⁻ |

| 125.02 | [Pyrogallol moiety]⁻ |

Chromatographic Methods for Separation and Identification (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of alkyl gallates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The longer nonyl chain of this compound makes it significantly more hydrophobic than shorter-chain gallates, resulting in a longer retention time under typical RP-HPLC conditions.

A detector, such as a UV-Vis or Photodiode Array (PDA) detector, is used for identification and quantification. The gallate moiety has a characteristic UV absorbance maximum, which allows for sensitive detection.

Typical HPLC Parameters for Alkyl Gallate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | ~270-280 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Validation of Analytical Procedures for this compound

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. scielo.br For an HPLC method quantifying this compound, the validation process would adhere to guidelines from regulatory bodies and would assess several key parameters. scielo.brnih.gov

Key Validation Parameters for an HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br | The analyte peak should be well-resolved from other peaks and peak purity should be confirmed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, or flow rate are slightly varied. |

By systematically applying these advanced analytical techniques and validation procedures, the chemical identity, purity, and concentration of this compound can be determined with a high degree of confidence, ensuring its quality and suitability for research and commercial applications.

Mechanistic Investigations of Biological Activities Attributed to Nonyl 3,4,5 Trihydroxybenzoate and Alkyl Gallates

Antimicrobial Action Pathways

Alkyl gallates exhibit a broad spectrum of antimicrobial properties, and their effectiveness is often correlated with the length of their alkyl side chain.

Antibacterial Mechanisms against Specific Pathogens (e.g., Salmonella choleraesuis, Xanthomonas citri, Staphylococcus aureus)

Alkyl gallates have demonstrated significant antibacterial activity against various pathogens through a multi-targeted approach.

A primary mechanism of antibacterial action for alkyl gallates involves the disruption of the bacterial cell membrane. These compounds can bind to and interfere with the integrity of the membrane, leading to increased permeability. This alteration in the membrane's structure can cause the leakage of essential intracellular components and ultimately lead to cell death. For instance, octyl gallate has been shown to damage the cell wall integrity of both Escherichia coli and Staphylococcus aureus, allowing it to permeate into the cells. whiterose.ac.uk This disruption of the membrane is a key factor in their bactericidal effects. Gallic acid, a related compound, also impacts the permeability of bacterial cells by altering the hydrophobicity of the cell membranes and inducing pore formation. nih.gov

The lipophilicity of alkyl gallates, which is influenced by the length of the alkyl chain, plays a significant role in their ability to permeate cell membranes and reach their intracellular targets. whiterose.ac.uk Studies on Xanthomonas citri subsp. citri have shown that the antibacterial activity of alkyl gallates is associated with their lipophilicity, with undecyl gallate showing the highest activity. asm.org

Alkyl gallates can interfere with crucial cellular processes, including respiration and energy metabolism. Octyl gallate has been observed to disrupt the activity of the respiratory electron transport chain in bacteria. whiterose.ac.uk This interference can lead to the generation of high levels of toxic reactive oxygen species (ROS), such as hydroxyl radicals, which contribute to cellular damage and death. whiterose.ac.uk Furthermore, propyl gallate has been found to inhibit the alternative pathway of electron transfer in isolated mitochondria. scispace.com Long-term exposure to nitric oxide, another molecule that can be produced in response to cellular stress, can lead to a persistent inhibition of complex I in the mitochondrial respiratory chain. nih.gov The disruption of these fundamental energy-producing pathways is a significant component of the antibacterial action of alkyl gallates.

In addition to membrane and metabolic disruption, alkyl gallates can also affect bacterial cell morphology and the process of cell division. In the plant pathogen Xanthomonas citri subsp. citri, alkyl gallates have been shown to cause cell elongation and disrupt cell division, suggesting that they may target cell division proteins. nih.gov Specifically, these compounds have been found to be direct inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery. nih.gov By disrupting the FtsZ ring in vivo, alkyl gallates lead to cell elongation. nih.gov This interference with the fundamental process of cell division represents another important aspect of their antibacterial mechanism.

Antifungal Action Mechanisms

Nonyl 3,4,5-trihydroxybenzoate (B8703473) and other alkyl gallates have demonstrated potent antifungal activity. Octyl gallate is effective against Saccharomyces cerevisiae and Zygosaccharomyces bailii. asm.orgnih.govunesp.br The primary fungicidal mechanism of octyl gallate is attributed to its function as a nonionic surface-active agent. nih.gov

Studies on the white-rot fungi Lenzites betulina and Trametes versicolor have shown that the antifungal activity of gallates increases with the length of the alkyl chain, with octyl gallate being the most effective. mdpi.com Nonyl 3,4-dihydroxybenzoate has shown significant activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.govfrontiersin.orgresearchgate.net Its mechanism of action involves targeting the fungal membrane ergosterol, leading to derangement and the formation of pores in the plasma membrane. nih.govresearchgate.net This disruption of the cell membrane results in the leakage of cytoplasmic contents and collapse of the hyphal walls. frontiersin.orgnih.gov

Antifungal Activity of Nonyl 3,4-dihydroxybenzoate against Dermatophyte Biofilms

| Fungal Species | Effect on Biofilm | Reference |

| Trichophyton rubrum | Significant reduction in metabolic activity at 62.5 mg/L. | nih.gov |

| Trichophyton mentagrophytes | Significant reduction in metabolic activity at 125 and 250 mg/L. | nih.gov |

Antiviral Effects and Associated Molecular Targets (e.g., SARS-CoV-2 Main Protease, Herpes Simplex Virus)

Alkyl gallates have also been investigated for their antiviral properties. Theaflavin 3-gallate has been shown to inhibit the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, with an IC50 value of 18.48 ± 1.29 μM. researchgate.netnih.gov Treatment with theaflavin 3-gallate resulted in a significant reduction in the viral count of SARS-CoV-2 in vitro. researchgate.netnih.gov

Against Herpes Simplex Virus (HSV), methyl gallate has demonstrated potent and specific activity, particularly against HSV-2. nih.govresearchgate.net The antiviral action of methyl gallate is dependent on the three hydroxyl groups and the length of the alkyl ester chain. nih.gov It is suggested that methyl gallate may interact with virus proteins, thereby altering the adsorption and penetration of the virion. nih.gov Gallic acid and pentyl gallate have also been shown to reduce HSV-2 replication. nih.gov Their antiviral mechanism is attributed to a virucidal effect on the virus particles, as well as partial inhibition of virus attachment to host cells and subsequent cell-to-cell spread. nih.gov

Antiviral Activity of Alkyl Gallates

| Virus | Compound | Molecular Target/Mechanism | Reference |

| SARS-CoV-2 | Theaflavin 3-gallate | Main Protease (Mpro) | researchgate.netnih.gov |

| Herpes Simplex Virus (HSV-2) | Methyl gallate | Viral adsorption and penetration | nih.gov |

| Herpes Simplex Virus (HSV-2) | Gallic acid, Pentyl gallate | Virucidal effect, inhibition of attachment and spread | nih.gov |

Interference with Viral Replication Cycles

Alkyl gallates and related gallic acid derivatives have demonstrated the ability to interfere with the life cycles of several viruses. Their mechanism of action often targets the early stages of viral infection, such as attachment to host cells and subsequent entry. For instance, gallic acid and its derivative pentyl gallate have been shown to reduce the replication of Herpes Simplex Virus-2 (HSV-2). This antiviral effect is partly attributed to their virucidal action on virus particles, which inhibits the attachment of the virus to host cells and consequently limits cell-to-cell spread nih.gov.

Studies on epigallocatechin-3-gallate (EGCG), a complex gallate ester, provide further insight into these mechanisms. EGCG has been observed to inhibit the infectivity of the Hepatitis C Virus (HCV) by preventing the virus from attaching to the cell surface, likely by acting directly on the virion itself nih.gov. This action at the early entry step of the viral cycle is a common theme among gallate derivatives nih.gov. Similarly, EGCG can block the entry of the Chikungunya virus (CHIKV) into target cells and also exhibits some effect on viral replication nih.gov. For influenza viruses, gallic acid has been noted to disrupt the viral particles, showcasing another mode of antiviral interference nih.gov.

The length of the alkyl chain in alkyl gallates can influence their antiviral efficacy. While the pharmacological activity, including antiviral effects, often increases with the length of the alkyl chain, there appears to be a "cutoff point." For antiviral and antibacterial activities, this cutoff is typically observed with alkyl chains longer than eight to eleven carbon atoms, beyond which the activity may decrease acs.org. This phenomenon is thought to be related to the increased self-association of longer-chain gallates in solution, which may hinder their interaction with viral envelopes or host cell membranes acs.org.

Protease Enzyme Inhibition

A significant aspect of the antiviral activity of alkyl gallates is their ability to inhibit viral proteases, which are crucial for the maturation and replication of viruses like HIV. Research has shown that several gallic acid alkyl esters can inhibit the HIV-1 protease through a distinct mechanism that does not involve the enzyme's active site. Instead, these compounds act as dimerization inhibitors acs.org.

The HIV-1 protease is an obligate homodimer, meaning it requires two identical protein subunits to come together to be functional. Alkyl gallates with chain lengths of eight carbons or more have been found to prevent this dimerization process acs.org. Molecular dynamics simulations suggest that these gallic esters intercalate between the N- and C-terminal ends of the two monomers, completing the β-sheet structure and ultimately disrupting the formation of the active dimeric enzyme acs.org.

The inhibitory efficiency is highly dependent on the length of the alkyl chain. No inhibition of HIV-1 protease is observed with alkyl chains shorter than eight carbon atoms. The potency increases with chain length, with a 14-carbon alkyl chain gallate demonstrating a dissociation constant for the inhibition of dimerization (Kid) of 320 nM. This particular gallate was also effective against a multi-mutated protease, highlighting the potential of this class of compounds to overcome drug resistance acs.org. This mechanism of inhibiting protein-protein interactions by disrupting intermolecular β-sheets is a promising strategy for the development of new non-peptide protease inhibitors acs.org.

Enzyme Modulation and Inhibitory Kinetics

Beyond their antiviral activities, Nonyl 3,4,5-trihydroxybenzoate and other alkyl gallates are recognized for their capacity to modulate a variety of enzyme systems. This section explores their inhibitory effects on lipoxygenase, tyrosinase, glycosidases, and other enzymes, detailing the kinetics and mechanisms of these interactions.

Lipoxygenase Enzyme Inhibition

Alkyl gallates have been identified as potent inhibitors of lipoxygenase enzymes, which are involved in inflammatory pathways. Octyl gallate, for example, is a competitive inhibitor of soybean lipoxygenase-1, exhibiting an IC₅₀ value of 1.3 µM and an inhibition constant (Kᵢ) of 0.54 µM. The inhibition by octyl gallate is characterized as a slow and reversible reaction nih.gov. Similarly, methyl gallate has been studied for its lipoxygenase inhibitory properties as a potential anti-inflammatory agent tandfonline.com.

The length of the alkyl chain plays a crucial role in the inhibitory activity. Studies on a series of alkyl gallates have shown a parabolic relationship between lipophilicity (related to alkyl chain length) and inhibitory activity, with the most potent inhibition observed for alkyl chains between C12 and C16. Tetradecyl gallate, in particular, has demonstrated the highest potency with an IC₅₀ of 0.06 µM semanticscholar.org. The inhibition kinetics for dodecyl gallate revealed a competitive and slow-binding inhibition mechanism semanticscholar.org.

Tyrosinase Inhibition Mechanisms

The interaction of alkyl gallates with tyrosinase, a key enzyme in melanin synthesis, is complex and highly dependent on the length of the alkyl ester chain. Gallic acid and its esters with short alkyl chains (fewer than 10 carbons) can act as substrates for mushroom tyrosinase, meaning they are oxidized by the enzyme. In contrast, long-chain alkyl gallates (more than 10 carbons) inhibit the enzyme without being oxidized themselves nih.gov.

The mode of inhibition also varies with the specific alkyl gallate. Propyl gallate has been identified as a reversible and mixed-type inhibitor of the diphenolase activity of tyrosinase, with an IC₅₀ of 0.685 mM, an inhibition constant for the free enzyme (Kᵢ) of 0.661 mM, and an inhibition constant for the enzyme-substrate complex (Kᵢs) of 2.135 mM nih.govnih.gov. Dodecyl gallate, on the other hand, acts as an uncompetitive inhibitor of tyrosinase google.com. This indicates that different alkyl gallates can bind to the free enzyme, the enzyme-substrate complex, or both, with varying affinities.

Glycosidase Inhibition (e.g., α-glucosidase, maltase, sucrase)

Alkyl gallates have shown significant potential as inhibitors of α-glucosidases, enzymes that play a critical role in carbohydrate digestion and blood glucose regulation. Extracts rich in alkyl gallates from winery byproducts have demonstrated α-glucosidase inhibitory activity comparable to the pharmaceutical drug acarbose nih.govacs.orgacs.orgnih.gov. The presence of the gallate group in the chemical structure is considered essential for this inhibitory effect nih.gov.

The mechanism is believed to involve competition with the substrate for the active binding site of the enzyme nih.gov. However, the inhibitory capacity is influenced by the length of the alkyl chain. While medium-chain alkyl gallates like butyl and octyl gallate are effective, the efficiency tends to decrease with longer alkyl chains (e.g., C16, C18). This reduction in activity for longer-chain gallates is attributed to their lower solubility and tendency to self-associate in solution, which may limit their access to the enzyme's active site nih.gov.

Specific gallate-containing compounds have also been studied for their effects on other glycosidases. Epicatechin gallate (ECG) is a potent mixed-competitive inhibitor of both maltase and sucrase. For maltase, ECG has an IC₅₀ of 3.64 µM and a Kᵢ of 3.14 µM. For sucrase, the IC₅₀ is 18.27 µM with a Kᵢ of 8.58 µM nih.gov.

Other Enzyme Systems Under Investigation (e.g., Cyclooxygenase-2, Superoxide (B77818) Dismutase, Protein Tyrosine Kinase c-Src)

Research into the enzymatic modulation by alkyl gallates extends to several other key enzyme systems.

Cyclooxygenase-2 (COX-2): While direct, detailed mechanistic studies are limited in the available scientific literature, a patent has listed this compound as a cyclooxygenase-2 inhibitor, suggesting potential anti-inflammatory activity through this pathway google.com.

Superoxide Dismutase (SOD): The primary role of SOD is as an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Alkyl gallates themselves are potent antioxidants and free radical scavengers. Gallic acid has been found to inhibit the generation of superoxide anions by the enzyme xanthine oxidase, with an IC₅₀ of 2.6 µM semanticscholar.org. This action reduces the substrate for SOD, complementing the cell's antioxidant defenses rather than directly inhibiting or modulating SOD itself.

Protein Tyrosine Kinase c-Src: Gallic acid and its alkyl esters, including methyl, propyl, octyl, and lauryl gallate, have been identified as effective inhibitors of the protein tyrosine kinase c-Src purified from human platelets nih.govtandfonline.com. Lauryl gallate, in particular, was found to be a more potent inhibitor of both the autophosphorylation of c-Src and its phosphorylation of other proteins compared to well-known inhibitors like genistein and herbimycin A nih.govtandfonline.com. Furthermore, gallic acid has been shown to inhibit the Src-Stat3 signaling pathway, which is relevant in overcoming resistance to certain cancer therapies nih.gov.

Antioxidant Activity Principles

Alkyl gallates, including this compound, are recognized for their antioxidant properties, which are attributable to the 3,4,5-trihydroxybenzoate (gallate) moiety. Their efficacy is governed by two primary mechanisms: the direct scavenging of free radicals and the chelation of pro-oxidant metal ions. The lipophilic nature, conferred by the alkyl chain, also plays a critical role in their distribution and activity within biological systems nih.govoup.com.

Free Radical Scavenging Capabilities

The principal antioxidant mechanism of alkyl gallates is their ability to neutralize free radicals by donating a hydrogen atom from one of the phenolic hydroxyl groups on the gallate ring. This process effectively terminates the propagation of radical chain reactions that can lead to cellular damage sigmaaldrich.comnih.govnih.gov.

Upon donating a hydrogen atom, the alkyl gallate is converted into a phenoxyl radical. This resulting radical is significantly less reactive than the initial free radical due to resonance stabilization, which delocalizes the unpaired electron across the aromatic ring, thereby preventing it from initiating further oxidative reactions sigmaaldrich.comnih.gov. The multiple hydroxyl groups on the gallic acid structure are crucial for this high level of activity nih.gov.

The primary mechanisms involved in the free radical scavenging activity of alkyl gallates are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). The prevalence of each mechanism is significantly influenced by the solvent environment. In nonpolar environments (gas phase), the HAT mechanism is generally preferred. In contrast, the SPLET and SET-PT mechanisms become more efficient in polar solvents nih.gov.

| Scavenging Parameter | Observation | Relevant Compounds |

| DPPH Scavenging Stoichiometry | 1 molecule of alkyl gallate scavenges 6 molecules of DPPH. | Alkyl gallates (C1 to C16) |

| Influence of Alkyl Chain | Shorter chains (C1-C4) can exhibit superior antioxidant activity; a 'cut-off effect' is observed with longer chains. | Alkyl gallates (C1-C10) |

| Dominant Scavenging Mechanism (Gas Phase) | Hydrogen Atom Transfer (HAT) is the preferred mechanism. | Alkyl gallates |

| Dominant Scavenging Mechanism (Polar Solvents) | SET-PT and SPLET mechanisms are more efficient. | Alkyl gallates |

Metal Ion Chelation Properties

In addition to direct radical scavenging, alkyl gallates function as secondary antioxidants through the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺) sigmaaldrich.comnih.govwhiterose.ac.uk. These metal ions are potent catalysts of oxidation, promoting the formation of highly reactive free radicals, such as the hydroxyl radical, via Fenton and Haber-Weiss reactions nih.govmdpi.com.

Cellular and Subcellular Interaction Profiles (excluding human clinical context)

The amphiphilic nature of this compound, arising from its polar gallate head and nonpolar nonyl tail, dictates its interactions with cellular and subcellular structures. This structure facilitates its association with biological membranes and subsequent modulation of intracellular processes.

Interactions with Biological Membranes

The alkyl chain is a critical determinant of how gallate esters interact with and permeate biological membranes nih.gov. The length of this chain governs the compound's hydrophobicity, which in turn affects its ability to bind to and traverse the lipid bilayer.

Studies have shown a direct correlation between alkyl chain length and membrane binding affinity; longer chains generally lead to stronger binding oup.comnih.gov. However, this effect has a limit, as very long alkyl chains can lead to self-association of the gallate molecules in aqueous solution, which may reduce their ability to interact effectively with membranes oup.com. For instance, research on Caco-2 cells demonstrated that while methyl and propyl gallate were absorbed across the cell monolayer, octyl gallate was taken up by the cells but not transported across them nih.gov.

Nonyl gallate has been specifically shown to cause significant injury to the plasma membrane of the yeast Saccharomyces cerevisiae. This interaction leads to increased membrane permeability, resulting in the efflux of intracellular potassium ions and the leakage of other cellular components sigmaaldrich.comnih.gov. This membrane-disrupting activity is a key aspect of its antifungal properties. Similarly, against bacteria, a primary mode of action for alkyl gallates is the disruption of membrane integrity and function researchgate.net. The interaction is primarily driven by hydrophobic forces between the alkyl tail and the lipid components of the membrane oup.com.

| Alkyl Gallate | Organism/Model | Observed Membrane Interaction |

| Methyl & Propyl Gallate | Caco-2 cells | Absorbed and transported across the cell monolayer. |

| Octyl Gallate | Caco-2 cells | Cellular uptake observed, but no transport across the monolayer. |

| Nonyl Gallate | Saccharomyces cerevisiae | Induces plasma membrane injury, leading to leakage of intracellular potassium. |

| Alkyl Gallates (general) | Bacteria | Permeabilize and disrupt the integrity of the bacterial membrane. |

Modulation of Intracellular Signaling Pathways (e.g., Calcium Homeostasis, Apoptotic Signaling)

Following their interaction with cellular membranes, alkyl gallates can influence various intracellular signaling cascades, including those that regulate calcium balance and programmed cell death (apoptosis).

Apoptotic Signaling: Certain alkyl gallates have been shown to be potent inducers of apoptosis. Dodecyl 3,4,5-trihydroxybenzoate, for example, triggers apoptosis in human leukemia HL-60 cells. The mechanism for this was identified as the endoplasmic reticulum (ER) stress pathway, evidenced by the involvement of caspase-12 and the upregulation of the ER stress marker protein, GADD153 nih.gov. Methyl gallate has also been found to induce apoptosis in HeLa cells by activating both intrinsic and extrinsic pathways, characterized by the upregulation of p53 and Bax, downregulation of Bcl-2, and activation of caspases 8 and 9 mdpi.com.

Calcium Homeostasis: The gallate moiety is implicated in the modulation of intracellular calcium (Ca²⁺) levels. Gallic acid and related compounds like epigallocatechin gallate (EGCG) are known to affect calcium homeostasis nih.govnih.gov. EGCG has been shown to inhibit the plasma membrane Ca²⁺-ATPase, a key pump responsible for extruding calcium from the cytoplasm nih.gov. Furthermore, gallic acid has been observed to cause an efflux of calcium nih.gov. While not demonstrated specifically for nonyl gallate, these findings suggest a plausible mechanism by which the gallate structure can perturb cellular calcium signaling.

Plant-Related Elicitor Activities and Disease Resistance Induction

Alkyl gallates have been identified as elicitors of plant defense responses, capable of inducing resistance to pathogens. An elicitor is a molecule that triggers a defense response in a plant, often leading to systemic acquired resistance (SAR), a state of heightened, broad-spectrum immunity nih.gov.

Research on tobacco plants (Nicotiana spp.) has shown that shorter-chain alkyl gallates, including methyl, ethyl, and propyl gallate, can induce defense reactions nih.gov. When infiltrated into tobacco leaves, these compounds cause hypersensitive reaction (HR)-like lesions, which are localized areas of cell death intended to wall off an invading pathogen. This response is a hallmark of effective plant immunity nih.gov.

The application of ethyl gallate to tobacco plants was found to significantly upregulate the expression of several key defense-related genes. These include genes encoding pathogenesis-related (PR) proteins such as PR-1 (antimicrobial), PR-2 (β-1,3-glucanase), PR-3 (chitinase), and PR-5 (osmotin), which collectively contribute to enhanced resistance against fungal and bacterial pathogens nih.gov.

The mechanism of action for these elicitor activities begins at the plant cell's plasma membrane. Alkyl gallates trigger early signaling events, including an alkalinization of the extracellular medium and the mobilization of calcium ions (Ca²⁺) into the cytoplasm. These are classic early events in plant defense signaling that initiate a downstream cascade leading to the activation of defense genes and the production of protective compounds nih.gov.

| Alkyl Gallate | Plant Model | Observed Elicitor Activity |

| Methyl, Ethyl, Propyl Gallate | Tobacco (Nicotiana spp.) | Induction of hypersensitive reaction (HR)-like lesions. |

| Ethyl Gallate | Tobacco (Nicotiana spp.) | Upregulation of defense genes (PR-1, PR-2, PR-3, PR-5). |

| Ethyl Gallate | Tobacco BY-2 cells | Triggers alkalinization of the extracellular medium and Ca²⁺ mobilization. |

Preclinical Biological Investigations of Nonyl 3,4,5 Trihydroxybenzoate and Alkyl Gallates Focused on in Vitro and in Vivo Animal Models, Excluding Human Clinical Trials

In Vitro Cellular and Biochemical Assays

Microbial Growth Inhibition Assays

Nonyl 3,4,5-trihydroxybenzoate (B8703473), also known as nonyl gallate, and other alkyl gallates have demonstrated notable antimicrobial properties in various in vitro assays. The length of the alkyl chain in these gallic acid esters often plays a crucial role in their efficacy against different microorganisms.

Studies have shown that nonyl 3,4,5-trihydroxybenzoate exhibits significant antifungal activity. When incorporated into nanostructured lipid systems, it showed minimum inhibitory concentration (MIC) values ranging from 2 to 15.6 mg/L against dermatophyte strains such as Trichophyton rubrum and Trichophyton mentagrophytes. nih.govfrontiersin.org This suggests its potential for addressing fungal infections. Further research has indicated that nonyl gallate's antifungal action against Saccharomyces cerevisiae involves injury to the plasma membrane, leading to the leakage of intracellular materials. nih.gov Among a series of n-alkyl gallates tested, nonyl gallate was found to have the maximum potency in both growth inhibitory and fungicidal effects against this yeast strain. nih.gov

The antimicrobial effects of alkyl gallates extend to bacteria as well. A study comparing gallic acid, propyl gallate, and octyl gallate found that octyl gallate was the most effective against Carnobacterium divergens and Leuconostoc carnosum, two bacteria associated with meat spoilage. cabidigitallibrary.org The presence of the C8-alkyl chain in octyl gallate resulted in a significantly lower MIC compared to gallic acid. cabidigitallibrary.org This highlights the importance of the alkyl chain length in the antibacterial activity of these compounds. Alkyl gallates have also been shown to have the capacity to prevent biofilm development and eradicate mature biofilms by suppressing the synthesis of the extracellular polymeric matrix and inhibiting quorum-sensing signaling. nih.gov

Below is a data table summarizing the minimum inhibitory concentrations (MIC) of various alkyl gallates against different microorganisms from selected studies.

| Compound | Microorganism | MIC | Source |

| This compound (in NLS) | Trichophyton rubrum | 2 - 15.6 mg/L | nih.govfrontiersin.org |

| This compound (in NLS) | Trichophyton mentagrophytes | 2 - 15.6 mg/L | nih.govfrontiersin.org |

| Octyl gallate | Carnobacterium divergens | Lower than propyl gallate and gallic acid | cabidigitallibrary.org |

| Octyl gallate | Leuconostoc carnosum | Lower than propyl gallate and gallic acid | cabidigitallibrary.org |

| Propyl gallate | Carnobacterium divergens | 503.0 ± 86.2 µg/mL | scribd.com |

| Propyl gallate | Leuconostoc carnosum | 233.5 ± 38.7 µg/mL | scribd.com |

| Gallic Acid | Carnobacterium divergens | 5950.0 ± 1202.1 µg/mL | scribd.com |

| Gallic Acid | Leuconostoc carnosum | 3612.2 ± 785.4 µg/mL | scribd.com |

| Methyl Gallate | Streptococcus mutans | 1.56 mg/mL | nih.gov |

Enzyme Activity Assays in Cell-Free Systems

Alkyl gallates have been investigated for their ability to inhibit various enzymes in cell-free systems. One study focused on the inhibition of p-hydroxybenzoate hydroxylase (PHBH), a NADPH-dependent flavin monooxygenase from Pseudomonas aeruginosa, by gallic acid and its esters. core.ac.uk

The results indicated that the inhibitory potency of alkyl gallates against PHBH increased with the length of the alkyl side chain. core.ac.uk n-Dodecyl gallate (DG) was found to be one of the most potent inhibitors, with an IC50 value of 16 µM. core.ac.uk In contrast, gallic acid itself did not show significant inhibition of the enzyme. core.ac.uk Inhibition kinetics studies revealed that n-dodecyl gallate inhibited PHBH in a non-competitive manner, suggesting that its binding site is different from that of the substrate. core.ac.uk

The following table presents the IC50 values for the inhibition of p-hydroxybenzoate hydroxylase by various gallates.

| Compound | IC50 (µM) | Type of Inhibition | Source |

| n-Dodecyl gallate | 16 | Non-competitive | core.ac.uk |

| Gallic acid | >250 | Not significant | core.ac.uk |

Cell-Based Antioxidant Capacity Evaluations

The antioxidant properties of alkyl gallates are well-documented and have been evaluated in various cell-based and cell-free assays. These compounds are known for their ability to scavenge free radicals, a property attributed to the hydroxyl groups on the galloyl moiety.

A study investigating the antioxidant potential of alkyl gallates (C1-C10) revealed that shorter alkyl chains (C1-C4) generally exhibit superior antioxidant activity. bohrium.com This is supported by quantum chemical calculations of thermochemical parameters such as bond dissociation enthalpy and ionization potential. bohrium.com The free radical-scavenging activity of long-chain alkyl gallates was assessed using the DPPH assay, which showed that all tested gallates had strong radical-scavenging capabilities. nih.gov

In a study on human erythrocytes, gallic acid demonstrated a protective capacity against the deleterious effects of hypochlorous acid, suggesting its ability to block oxidants from accessing the lipid bilayer of red blood cells. nih.gov Furthermore, octyl gallate has been highlighted as a promising molecule in the treatment of H. pylori infection, partly due to its ability to abolish the production of superoxide (B77818) anion radicals. researchgate.net

The table below summarizes the antioxidant activities of various alkyl gallates from a representative study.

| Compound | DPPH Radical Scavenging Activity (EC50) | Source |

| Gallic acid | High | nih.gov |

| Methyl gallate | High | nih.gov |

| Ethyl gallate | High | nih.gov |

| Butyl gallate | High | nih.gov |

| Octyl gallate | High | nih.gov |

| Dodecyl gallate | High | nih.gov |

| Hexyl gallate | High | nih.gov |

Induction of Cell Death in Model Cell Lines for Research Purposes

Alkyl gallates have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, making them subjects of interest in oncology research. This pro-apoptotic activity is often linked to the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Propyl gallate has been reported to induce apoptosis in human leukemia cells and HeLa cells by increasing ROS levels and depleting glutathione (B108866), which in turn activates caspase-3, -8, and -9. researchgate.net Similarly, gallic acid has been shown to induce apoptosis in a dose- and time-dependent manner in a lymphoblastic leukemia cell line. nih.gov The anti-cancer activity of gallic acid has been reported in various other cancer cell lines, including prostate, lung, and colon cancer. nih.gov

Methyl gallate has also demonstrated the ability to induce apoptosis in HeLa cells. mdpi.com Studies have shown that both gallic acid and methyl gallate can inhibit the growth of HeLa cells, with IC50 values of 10.00 ± 0.67 µg/mL and 11.00 ± 0.58 µg/mL, respectively. mdpi.com The mechanism of apoptosis induction by these compounds involves the upregulation of p53 and Bax, downregulation of Bcl-2, and the activation of caspases 8 and 9. mdpi.com

The table below provides a summary of the pro-apoptotic effects of different alkyl gallates on various cell lines.

| Compound | Cell Line | Effect | Mechanism | Source |

| Propyl gallate | Human leukemia cells, HeLa cells | Induces apoptosis | Increased ROS, glutathione depletion, caspase activation | researchgate.net |

| Gallic acid | Lymphoblastic leukemia cell line | Induces apoptosis | Dose- and time-dependent | nih.gov |

| Methyl gallate | HeLa cells | Induces apoptosis | Upregulation of p53 and Bax, downregulation of Bcl-2, caspase activation | mdpi.com |

| Nonylphenol* | GC-1 spermatogonia cells | Induces apoptosis | Increased ROS, activation of JNK signaling pathway | nih.gov |

Note: While not an alkyl gallate, this related compound demonstrates a similar mechanism of ROS-induced apoptosis.

In Vitro Anti-Inflammatory Potential in Immune Cell Models

Several alkyl gallates have demonstrated anti-inflammatory properties in in vitro studies using immune cell models, such as macrophages. These effects are often mediated through the downregulation of key inflammatory pathways.

n-Propyl gallate has been shown to suppress the production of nitric oxide and the induction of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov It was also able to diminish the levels of reactive oxygen species in these stimulated cells. nih.gov The anti-inflammatory mechanism of n-propyl gallate involves the downregulation of the NF-κB and JNK pathways. nih.gov

Methyl gallate has also been shown to impair zymosan-stimulated macrophages by inhibiting the production of IL-6 and nitric oxide, as well as the expression of COX-2 and iNOS. researchgate.net Furthermore, octyl gallate has been found to exert anti-inflammatory effects by directly binding to the NLRP3 LRR domain and inhibiting the nuclear factor-κB (NF-κB) pathway. nih.gov

The table below summarizes the in vitro anti-inflammatory effects of various alkyl gallates.

| Compound | Cell Model | Stimulant | Key Findings | Source |

| n-Propyl gallate | RAW264.7 macrophages | LPS | Suppressed NO, iNOS, and COX-2 production; Downregulated NF-κB and JNK pathways | nih.gov |

| Methyl gallate | Macrophages | Zymosan | Inhibited IL-6 and NO production; Inhibited COX-2 and iNOS expression | researchgate.net |

| Octyl gallate | RAW264.7 macrophages | Deoxynivalenol | Partially inhibited inflammation | nih.gov |

In Vivo Animal Model Studies (e.g., for microbial challenge models, inflammatory responses)

The preclinical evaluation of alkyl gallates has extended to in vivo animal models to investigate their biological activities in a more complex physiological system. These studies have primarily focused on their anti-inflammatory effects and their behavior within the gastrointestinal tract.

n-Propyl gallate has demonstrated anti-inflammatory activity in two experimental animal models: an acetic acid-induced permeability model in mice and an air pouch model in rats. nih.gov These findings in live animal models corroborate the in vitro observations of its anti-inflammatory potential. Similarly, methyl gallate was shown to inhibit zymosan-induced experimental arthritis in a dose-dependent manner in an animal model. researchgate.net Oral administration of methyl gallate attenuated edema formation and leukocyte migration. researchgate.net

A study in mice investigated the gastrointestinal digestion and microbial hydrolysis of alkyl gallates. nih.gov The results indicated that orally administered alkyl gallates remain stable in the stomach environment and can be hydrolyzed by intestinal lipases and gut microorganisms to release free gallic acid. nih.gov This suggests a potential for the sustained release of the bioactive gallic acid moiety in the gastrointestinal tract.

In terms of toxicity, a study using non-mammalian animal models found that octyl gallate loaded into a nanostructured lipid system did not show toxicity in a Galleria mellonella model at a concentration of 20 mg/kg. nih.gov Furthermore, this formulation demonstrated reduced toxicity to zebrafish embryos compared to free octyl gallate. nih.gov

The table below provides an overview of the findings from in vivo animal studies on alkyl gallates.

| Compound | Animal Model | Study Focus | Key Findings | Source |

| n-Propyl gallate | Mice | Acetic acid-induced permeability | Demonstrated anti-inflammatory activity | nih.gov |

| n-Propyl gallate | Rats | Air pouch model | Demonstrated anti-inflammatory activity | nih.gov |

| Methyl gallate | Animal model of arthritis | Zymosan-induced arthritis | Inhibited arthritis in a dose-dependent manner; Attenuated edema and leukocyte migration | researchgate.net |

| Alkyl gallates | Mice | Gastrointestinal digestion | Stable in the stomach; Hydrolyzed by intestinal lipases and gut microbiota | nih.gov |

| Octyl gallate (in NLS) | Galleria mellonella | Toxicity | No toxicity observed at 20 mg/kg | nih.gov |

| Octyl gallate (in NLS) | Zebrafish embryos | Toxicity | Reduced toxicity compared to free octyl gallate | nih.gov |

Exploration of Nonyl 3,4,5 Trihydroxybenzoate Derivatives and Analogues

Systematic Studies of Alkyl Gallate Homologues (e.g., Methyl, Ethyl, Propyl, Octyl, Dodecyl Gallates)

Alkyl gallates are a homologous series of compounds that differ by the length of the alkyl chain attached to the gallic acid core. This structural variation significantly influences their physical properties, such as lipophilicity, and consequently their biological efficacy in various applications. benthamopenarchives.comwhiterose.ac.uk They are widely utilized as antioxidants in the food, cosmetic, and pharmaceutical industries. eurekaselect.combrainwareuniversity.ac.in

Systematic studies have revealed a clear relationship between the alkyl chain length and the functional properties of these compounds.

Antioxidant Activity : The antioxidant capacity of alkyl gallates is a key feature. While one molecule of any alkyl gallate can scavenge six molecules of the free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) regardless of its chain length, the efficacy in more complex systems like emulsions is chain-length dependent. benthamopenarchives.comdtu.dk The inhibitory activity against linoleic acid peroxidation, for instance, is a parabolic function of the compound's lipophilicity, with the maximum effect observed for alkyl chains between 12 and 16 carbons (e.g., dodecyl and tetradecanyl gallate). benthamopenarchives.com

Antimicrobial and Antibiofilm Activity : The length of the alkyl chain plays a pivotal role in the antimicrobial and antibiofilm capabilities of gallates. whiterose.ac.uk Studies have shown that the ability to prevent biofilm development and eradicate mature biofilms becomes more potent as the length of the alkyl chain increases. nih.govvu.lt This enhanced effect is attributed to mechanisms such as the suppression of extracellular polymeric matrix synthesis and the inhibition of quorum-sensing signaling. nih.govvu.lt Octyl gallate, in particular, has demonstrated excellent inhibitory effects against bacteria like Escherichia coli and Staphylococcus aureus. whiterose.ac.uk

Trypanocidal Activity : Research on the effect of alkyl gallates against Trypanosoma brucei found that esters with shorter alkyl chains of three or four carbons, such as propyl and butyl gallate, were the most active. mdpi.com This indicates that for certain biological targets, excessive lipophilicity can be detrimental to activity.

Contact Sensitization : Experimental studies in guinea pigs have shown that all tested alkyl gallates are moderate to strong contact sensitizers. nih.gov A distinct correlation was observed where the sensitizing potential increased with the side chain length, reaching a maximum at 12 carbon atoms with dodecyl gallate. nih.gov

The following table summarizes the influence of alkyl chain length on various properties of common alkyl gallate homologues.

| Homologue | Alkyl Chain Length | Antioxidant Activity (Lipoxygenase Inhibition) | Antibiofilm Activity | Trypanocidal Activity |

| Methyl Gallate | C1 | Moderate | Moderate | Lower |

| Ethyl Gallate | C2 | Moderate | Moderate | Moderate |

| Propyl Gallate | C3 | Moderate | Increasing | High |

| Octyl Gallate | C8 | High | High | Moderate |

| Dodecyl Gallate | C12 | Very High | Very High | Lower |

Other Ester Derivatives of Gallic Acid

Beyond simple alkyl esters, gallic acid has been esterified with other molecules to create derivatives with enhanced properties, particularly concerning bioavailability and targeted biological action. The polar nature of gallic acid can limit its ability to permeate biological membranes, a limitation that derivatization seeks to overcome. mdpi.com

Phenethyl Ester of Gallic Acid (PEGA) : This derivative was synthesized to increase the lipophilicity and, therefore, the bioavailability and pharmacological potential of gallic acid. mdpi.com The synthesis involves an esterification reaction between the carboxylic acid group of gallic acid and phenethyl alcohol. mdpi.com Studies have shown that PEGA can effectively modulate the inflammatory activities of immune cells like T cells and macrophages. mdpi.com

2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB) : HETB is another derivative synthesized to explore enhanced biological activities. Research has demonstrated its potent inhibitory effects on the enzymes sucrase and maltase, which are involved in carbohydrate digestion. researchgate.net The synthesis of HETB can be achieved through a multi-step process involving the protection and deprotection of hydroxyl groups and the final esterification of 3,4,5-trihydroxybenzoic acid with 2-(4-hydroxyphenyl)ethanol. researchgate.net This derivative has been identified as a strong competitive inhibitor of these enzymes, highlighting its potential application in managing postprandial hyperglycemia. researchgate.net

Structural Modifications and Hybrid Compounds with Trihydroxybenzoate Core

Modifying the core 3,4,5-trihydroxybenzoate structure or creating hybrid molecules that incorporate this pharmacophore is an advanced strategy to develop novel compounds with unique or improved activities. nih.govnih.gov

Modifications of the Gallic Acid Moiety : Structural modification is an effective way to improve the stability and drug-like characteristics of compounds containing a gallate core. mdpi.com For example, in the complex natural product epigallocatechin-3-gallate (EGCG), the gallic acid portion can be replaced with other functional groups. One study detailed the synthesis of an EGCG derivative where the gallate ester was replaced by a valine amino acid moiety. mdpi.com This modification resulted in a compound with improved physicochemical properties and intestinal absorption predictions, demonstrating that altering the ester group can significantly enhance a molecule's profile. mdpi.com Another modification involves reacting methyl gallate with hydrazine (B178648) monohydrate to produce 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide), a compound found to have superior properties as an additive for natural rubber. ekb.eg

Hybrid Compounds : The creation of hybrid compounds involves covalently linking two or more distinct pharmacophores to generate a single molecule with the potential for dual or synergistic activity. nih.gov This approach aims to combine the known pharmacological actions of each component. nih.gov For instance, a library of hybrid molecules was prepared by linking derivatives of natural products like goniothalamin (B1671989) and piplartine using either a diester or a 1,2,3-triazole linker. nih.gov Applying this principle, the trihydroxybenzoate core could be linked to other biologically active agents, such as antimicrobials or anti-inflammatory molecules, to create novel therapeutics. The design of such hybrids allows for fine-tuning of properties and can lead to compounds with enhanced potency and selectivity. nih.gov

Emerging Research Directions and Potential Academic Applications

Design and Development of Novel Antimicrobial Research Tools

Nonyl 3,4,5-trihydroxybenzoate (B8703473) has demonstrated notable antimicrobial and particularly anti-biofilm properties, making it a compound of interest for developing new research tools to combat microbial resistance. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections.

Research has shown that the antimicrobial efficacy of alkyl gallates, including the nonyl ester, is influenced by the length of their alkyl chain. nih.gov Studies have indicated that nonyl gallate exhibits significant activity against various pathogens. For instance, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) at which 90% of isolates were inhibited (MIC90) of 15.6 μg/ml. nih.gov Against methicillin-sensitive Staphylococcus aureus (MSSA), both nonyl and decyl gallates demonstrated an MIC90 of 15.6 μg/ml. nih.gov

The anti-biofilm activity of alkyl gallates is a key area of investigation. These compounds have been shown to prevent biofilm formation and disrupt mature biofilms. nih.gov The proposed mechanisms for this activity include the suppression of the extracellular polymeric matrix synthesis, inhibition of quorum-sensing signaling pathways, and alteration of the microbial cell membrane. nih.gov This multifaceted approach to biofilm disruption makes nonyl gallate a promising candidate for the development of novel antimicrobial agents and research tools to study biofilm-related resistance.

| Microorganism | Compound | MIC90 (μg/ml) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Nonyl gallate | 15.6 nih.gov |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | Nonyl gallate | 15.6 nih.gov |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | Decyl gallate | 15.6 nih.gov |

Functional Enzyme Inhibitors for Biochemical Research

The biochemical activity of this compound extends to its role as a functional enzyme inhibitor, a property that is crucial for biochemical research and drug development. The hydroxyl groups on the gallate moiety and the lipophilic nonyl chain are key to its inhibitory action against various enzymes.

One of the well-documented mechanisms of action for alkyl gallates is the disruption of the cell membrane, which is intrinsically linked to the inhibition of membrane-bound enzymes. In fungi, for example, it is suggested that these compounds interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.

Furthermore, gallic acid and its derivatives have been shown to inhibit a range of enzymes. ingentaconnect.com While specific studies on nonyl gallate's enzyme inhibition profile are emerging, the broader class of alkyl gallates has been investigated. For instance, they have been found to affect drug-metabolizing enzymes, including both Phase I and Phase II enzymes. ingentaconnect.com An in-depth understanding of how nonyl gallate interacts with specific enzymes can pave the way for its use as a selective inhibitor in biochemical assays and as a lead compound for the development of new therapeutic agents.

| Enzyme Class/System | Observed Effect of Gallic Acid/Derivatives | Potential Research Application |

|---|---|---|

| Fungal membrane enzymes (e.g., involved in ergosterol synthesis) | Disruption of membrane integrity | Development of novel antifungal agents |

| Phase I Drug-Metabolizing Enzymes | Inhibition of substrate metabolism | Studying drug interactions and metabolism |

| Phase II Drug-Metabolizing Enzymes | Induction of enzyme activity | Investigating cellular detoxification pathways |

Investigation as Plant Protection Agents

The application of this compound and related compounds is being explored in the agricultural sector as potential plant protection agents. The inherent antimicrobial properties of gallic acid and its esters make them attractive alternatives to synthetic fungicides for controlling plant pathogens.

Research has demonstrated the antifungal activity of gallic acid and its derivatives against various plant pathogenic fungi. researchgate.net The mechanism of action is often linked to the disruption of fungal cell structures and metabolic processes. The lipophilic nature of the alkyl chain in gallates can enhance their ability to penetrate the fungal cell wall and membrane.

Beyond direct antimicrobial action, there is evidence to suggest that alkyl gallates can act as "elicitors," stimulating the natural defense mechanisms of plants. google.com This can lead to a heightened state of resistance against a broad range of pathogens. While research in this area is ongoing, the dual action of direct antimicrobial activity and the induction of plant defenses positions alkyl gallates as promising candidates for the development of novel and sustainable plant protection strategies.

Advanced Materials and Affinity Chromatography Matrices for Biochemical Purification

The unique chemical structure of this compound, featuring both hydrophilic and hydrophobic moieties, suggests its potential utility in the field of advanced materials and biochemical purification techniques like affinity chromatography.

In the realm of advanced materials, gallic acid has been investigated as a component in the formation of metal-phenolic networks (MPNs). mdpi.com These networks have potential applications in areas such as targeted drug delivery and the development of sustainable materials. mdpi.com The ability of the galloyl group to coordinate with metal ions could potentially be exploited to create novel materials with specific functionalities.

For affinity chromatography, the principle relies on the specific interaction between a ligand immobilized on a stationary phase and a target molecule in a mobile phase. The phenolic hydroxyl groups of the gallate structure offer potential sites for immobilization onto a chromatography matrix. While the specific use of nonyl gallate in this context has not been extensively reported, the general concept of using phenolic compounds as ligands for affinity chromatography is an area of active research. nih.govmdpi.comfrontiersin.org The nonyl chain could also provide a hydrophobic spacer arm, which might be advantageous in certain purification schemes. Further investigation is needed to explore the feasibility of developing nonyl gallate-based affinity matrices for the purification of specific biomolecules.

Q & A

Q. What are the established synthesis routes for Nonyl 3,4,5-trihydroxybenzoate, and what catalysts are optimal for esterification?

this compound can be synthesized via esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with nonanol. Acid-catalyzed esterification using concentrated sulfuric acid (H₂SO₄) is a common method, but coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) may improve yields by reducing side reactions . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track ester formation.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester bond and nonyl chain integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., at 280 nm) assesses purity. For example, benzyl ester analogs in used NMR to resolve aromatic protons and ester carbonyl signals .

Q. How should researchers handle solubility challenges during in vitro assays?

this compound’s amphiphilic nature (polar hydroxyl groups and nonpolar alkyl chain) requires solvent optimization. Dimethyl sulfoxide (DMSO) is suitable for stock solutions, while aqueous buffers with surfactants (e.g., Tween-80) enhance dispersion in biological media. Pre-saturation studies in PBS or ethanol-water mixtures are advised to avoid precipitation .

Q. What are the recommended storage conditions to prevent degradation?

Store the compound in airtight, amber vials under inert gas (N₂ or Ar) at −20°C. Desiccants like silica gel should be used to mitigate hygroscopicity, as moisture can hydrolyze the ester bond .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved methodologically?

Discrepancies in reported solubility (e.g., in ethanol vs. hexane) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify polymorphs, while phase-solubility diagrams (e.g., Higuchi–Connors method) quantify solubility in binary solvent systems . Molecular dynamics simulations may also predict solvent interactions .

Q. What strategies optimize regioselective esterification of 3,4,5-trihydroxybenzoic acid with nonanol?

Protecting groups (e.g., acetyl or benzyl) on hydroxyl groups prevent undesired side reactions. demonstrates selective protection using benzyl bromide in acetone with K₂CO₃, followed by deprotection via hydrogenolysis . Microwave-assisted synthesis may enhance reaction specificity and reduce time .

Q. How can researchers address overlapping NMR signals in structural analysis?

Overlapping aromatic or alkyl signals can be resolved using 2D NMR techniques (e.g., COSY, HSQC) or deuterated solvents to sharpen peaks. For example, deuterated DMSO (DMSO-d₆) was used in to distinguish hydroxyl protons from aromatic resonances . Variable-temperature NMR may also separate signals .

Q. What experimental designs are suitable for studying degradation kinetics under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring can model shelf life. Pseudo-first-order kinetics are applied to pH-dependent hydrolysis rates. highlights factorial designs to test variables like pH (1–9), temperature (25–60°C), and ionic strength .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Modifying the nonyl chain length or introducing substituents (e.g., fluorination) alters lipophilicity and membrane permeability. In vitro antioxidant assays (DPPH or ABTS) paired with computational docking (e.g., AutoDock Vina) can correlate chain length with radical scavenging efficiency .

Q. What methodologies validate the compound’s role in drug delivery systems?

Nanoformulation studies (e.g., liposomes or micelles) require dynamic light scattering (DLS) for size distribution and entrapment efficiency via ultrafiltration. ’s ester derivatives suggest compatibility with lipid-based carriers, while in vitro release assays (e.g., dialysis membranes) quantify payload delivery .

Data Contradiction Analysis

Q. How should discrepancies in reported antioxidant activity (IC₅₀ values) be addressed?

Variability in assay protocols (e.g., DPPH concentration, incubation time) may cause inconsistencies. Standardize protocols using the same radical source (e.g., Sigma-Aldrich DPPH) and control for solvent effects (e.g., ethanol vs. methanol). Meta-analysis of multiple studies with ANOVA can identify outlier methodologies .

Q. What explains conflicting cytotoxicity results in cancer cell lines?

Cell line heterogeneity (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum-free media) influence outcomes. Use synchronized cell populations and include positive controls (e.g., doxorubicin). Combinatorial index (CI) analysis (Chou–Talalay method) clarifies synergism/antagonism with chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.